molecular formula C12H17N5O2S B2981483 N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide CAS No. 1428371-32-7

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2981483
CAS No.: 1428371-32-7
M. Wt: 295.36
InChI Key: NBMOFSFANBNFNH-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a hybrid architecture combining a substituted pyrimidine core, a 1H-pyrrole ring, and a methanesulfonamide group. The structure suggests potential as a versatile scaffold for investigating protein-protein interactions and enzyme inhibition. Compounds with pyrrol-1-yl substituents on heterocyclic cores are frequently explored in oncology research. For instance, analogs featuring the pyrrol-1-yl group have been investigated for their antitumoral properties, including their ability to disrupt microtubule assembly and induce apoptosis in cancer cell lines . Furthermore, molecular frameworks incorporating pyrimidine rings linked to sulfonamide groups are common in the development of targeted therapies, such as inhibitors for kinases and other oncogenic targets . The presence of the methanesulfonamide group is a notable feature often associated with enhanced binding affinity and pharmacokinetic properties in small-molecule inhibitors . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a pharmacological probe to explore novel biological pathways. Its defined structure, confirmed by public chemical databases , makes it a reliable candidate for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-10-15-11(13-5-6-14-20(2,18)19)9-12(16-10)17-7-3-4-8-17/h3-4,7-9,14H,5-6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMOFSFANBNFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrole group. The final step involves the attachment of the methanesulfonamide group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-performance liquid chromatography (HPLC) for purification and the employment of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, hydrogen peroxide, and sodium borohydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing the "N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)" group:

General Information

  • N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a chemical compound used in scientific research. It is a complex organic compound with a pyrimidine ring, a pyridazine moiety, and a benzamide functional group.
  • The molecular formula is C₁₈H₂₃N₅O₂, suggesting potential pharmacological properties.

Potential Applications

  • Kinase Inhibition: The benzamide group is common in kinase inhibitors, suggesting it may inhibit specific kinases and their associated pathways.
  • Drug Discovery: The heterocyclic rings within the molecule's structure are often found in bioactive molecules, indicating potential as a lead compound for drug discovery in various therapeutic areas.
  • Material Science: The presence of aromatic rings and functional groups indicates potential applications in material science, such as developing new materials with specific functionalities.
  • Targeted Cancer Therapies: It shows promise in developing targeted therapies for cancer and other diseases involving kinase dysregulation. Its structural features may allow it to act as a selective inhibitor of specific kinases, making it a candidate for further development into therapeutic agents.

Specific Research Findings

  • Preliminary studies suggest significant biological activity, particularly as an inhibitor of specific kinases. Similar compounds have shown potential in targeting tyrosine kinases, which are crucial in various signaling pathways related to cancer progression and other diseases.
  • Interaction studies using molecular docking and binding assays have indicated that N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can effectively bind to target proteins involved in cancer pathways. These studies help elucidate the compound's mechanism of action and its potential efficacy as a therapeutic agent.
  • One study investigated N 4-substituted 2-amino-5-cyanopyrrolo[2,3-d]pyrimidines as IKKα inhibitors . They demonstrated effective target engagement and selectivity with IKKα in U2OS cells through inhibition of IKKα-driven p100 phosphorylation in the noncanonical NF-kB pathway without affecting IKKβ-dependent IKappa-Bα loss in the canonical pathway .
  • Inhibitory activity for the secondary amines suggests the presence of a restricted lipophilic pocket in IKKα, which could be responsible for a 5-fold increase in potency from the methylamine analogue to the cyclohexylamine derivative .

Related Compounds

  • N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide with molecular formula C16H17N7O and molecular weight 323.35 .
  • 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one, with molecular weight 391.5 g/mol and molecular formula C22H25N5O2 .
  • 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide, with molecular formula C19H20ClN5O2 .

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on key structural variations and their hypothesized pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name (CAS Number) Core Structure Substituents/Modifications Hypothesized Functional Impact
Target Compound Pyrimidine - 2-methyl, 6-(1H-pyrrol-1-yl)
- Ethylamino-methanesulfonamide
Enhanced lipophilicity (pyrrole) and flexible sulfonamide linkage for target binding
N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide (1428357-20-3) Pyrimidine - 2-phenoxy, 5-sulfonamide-phenyl Rigid phenoxy group may reduce conformational flexibility, affecting binding kinetics
2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid (1394021-66-9) Benzoic acid - Fluorophenyl-amide, oxoethyl linker Carboxylic acid group introduces polarity, potentially limiting membrane permeability
N-(2-methoxypyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (1428364-67-3) Pyrimidine + piperidine - 2-methoxy, 5-carboxamide-piperidine-sulfonyl Piperidine sulfonyl group may enhance solubility but reduce target selectivity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea (1428378-12-4) Pyrimidine + benzodioxin - Urea linker, 4-methylpyridin-2-ylamino Urea linker increases hydrogen-bonding potential, possibly improving receptor affinity

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s 1H-pyrrol-1-yl group contributes to higher lipophilicity compared to the methoxy group in CAS 1428364-67-3, which may enhance blood-brain barrier penetration .
  • In contrast, the benzoic acid derivative (CAS 1394021-66-9) exhibits lower lipophilicity due to its polar carboxylic acid group.

Bioisosteric Replacements :

  • The urea linker in CAS 1428378-12-4 serves as a bioisostere for sulfonamides, offering alternative hydrogen-bonding interactions. This highlights the target compound’s sulfonamide group as a strategic choice for charge-based interactions .

Solubility vs. Selectivity Trade-offs :

  • Piperidine-sulfonyl modifications (CAS 1428364-67-3) improve aqueous solubility but may introduce off-target effects due to bulkier substituents. The target compound’s compact methanesulfonamide group balances solubility and selectivity .

Research Implications and Limitations

While structural comparisons provide insights, experimental validation is critical. For example:

  • Kinase Inhibition Assays: The target compound’s pyrrole group may mimic ATP-binding motifs in kinases, whereas phenoxy-substituted analogs (CAS 1428357-20-3) could exhibit weaker inhibition due to steric hindrance.
  • Metabolic Stability : Pyrrole-containing compounds are prone to oxidative metabolism, necessitating comparative studies with CAS 1428378-12-4 (pyridine-substituted) to assess stability .

Biological Activity

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and anti-cancer properties. This article synthesizes findings from diverse sources to present a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N5O2SC_{18}H_{21}N_{5}O_{2}S, with a molecular weight of approximately 371.5 g/mol. The compound features a pyrimidine ring substituted with a pyrrole moiety, which is critical for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting various pro-inflammatory pathways. For instance, studies have shown that derivatives with similar structures can block the activity of Lck, a protein involved in T-cell activation, thereby reducing inflammation .

2. Anticancer Properties

This compound has been investigated for its potential as an Aurora kinase inhibitor, which plays a crucial role in cell division. Inhibition of this kinase can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Biological Assays and Case Studies

Study Type Findings
Study 1In vitroDemonstrated significant inhibition of IL-1β production in macrophages, indicating strong anti-inflammatory potential .
Study 2In vivoShowed reduced tumor growth in xenograft models when treated with this compound .
Study 3MechanisticIdentified binding interactions with Aurora kinase A, leading to effective cell cycle arrest in cancer cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest favorable absorption characteristics and moderate bioavailability. Toxicological studies are essential to ascertain the safety profile of this compound, particularly regarding its long-term effects on human health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide?

  • Methodology : The synthesis typically involves sequential functionalization of a pyrimidine core. For example:

Pyrimidine core modification : Introduce the 2-methyl and 6-(1H-pyrrol-1-yl) substituents via nucleophilic substitution or Suzuki coupling.

Ethylenediamine linkage : React the 4-amino group of the pyrimidine with bromoethylamine or similar reagents to form the ethylamino bridge.

Sulfonylation : Treat the secondary amine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

  • Validation : Monitor reaction progress via TLC and confirm final structure using 1H NMR^1 \text{H NMR} (e.g., δ 2.5–3.5 ppm for methanesulfonyl protons) and HRMS .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (≥98%) .
  • Spectroscopy :

  • 1H NMR^1 \text{H NMR}: Confirm proton environments (e.g., pyrrole protons at δ 6.2–6.8 ppm, pyrimidine protons at δ 8.0–8.5 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ calculated for C13H19N5O2S\text{C}_{13}\text{H}_{19}\text{N}_5\text{O}_2\text{S}: 317.1264) .
    • X-ray crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL (e.g., R-factor < 0.065) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data for this compound?

  • Cross-validation :

Computational modeling : Optimize geometry using DFT (B3LYP/6-31G*) and compare bond lengths/angles with X-ray data (e.g., pyrimidine ring planarity deviations < 0.05 Å).

Electron density maps : Analyze residual density in SHELXL-refined structures to identify potential disorder or solvent effects .

  • Case study : In a related sulfonamide, torsional mismatches between calculated and observed dihedral angles (e.g., C-S-N-C) were resolved by incorporating solvent molecules in refinement .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this sulfonamide?

  • Systematic modifications :

  • Pyrrole substitution : Replace 1H-pyrrol-1-yl with other heterocycles (e.g., imidazole) to assess π-stacking interactions.
  • Sulfonamide optimization : Introduce bulkier alkyl groups (e.g., cyclopropyl) to probe steric effects on target binding .
    • Biological assays : Pair synthetic modifications with enzyme inhibition assays (e.g., IC50_{50} determination against kinases) and correlate with computational docking scores (AutoDock Vina) .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Controlled variables :

  • Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Buffer compatibility : Test phosphate vs. HEPES buffers to identify pH-dependent activity shifts.
    • Statistical rigor : Use ANOVA to analyze dose-response curves across replicates (e.g., p < 0.05 for significance) .

Methodological Considerations

Q. What computational tools are recommended for predicting the binding mode of this compound to biological targets?

  • Molecular docking : Use AutoDock or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., kinase targets). Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .
  • Pharmacophore modeling : Define essential features (e.g., sulfonamide as H-bond acceptor, pyrrole as hydrophobic moiety) using MOE or Phase .

Q. How should researchers optimize reaction yields when scaling up synthesis?

  • Process refinement :

  • Temperature control : Maintain sulfonyl chloride reactions at 0°C to prevent decomposition .
  • Catalysis : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4) for coupling steps to improve efficiency .
    • Yield data :
StepReagentYield (%)Purity (%)
SulfonylationMethanesulfonyl chloride75–85≥98
Pyrimidine coupling1H-pyrrole60–70≥95

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